bis(8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “bis(8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;dichloride” is a complex organic molecule featuring a bicyclic structure. This compound is part of the tropane alkaloid family, known for their diverse biological activities . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process typically starts with an acyclic starting material that contains all the required stereochemical information. The stereocontrolled formation of the bicyclic scaffold is achieved through a series of transformations, including desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multistep synthesis, including the use of common reagents such as CH2Cl2 and Et3N under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The 8-azabicyclo[3.2.1]octane scaffold is particularly reactive due to its strained bicyclic structure .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the bicyclic scaffold .
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic effects, including its activity as a receptor antagonist . In industry, it is explored for its potential use in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It acts as a receptor antagonist, binding to and inhibiting the activity of certain receptors in the nervous system . This interaction can modulate various physiological processes, including neurotransmission and muscle contraction .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other tropane alkaloids such as tropine, pseudotropine, and 3α-tropanol . These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and overall structure.
Uniqueness: The uniqueness of “bis(8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;dichloride” lies in its specific functional groups and the presence of the naphthalene moiety.
Properties
Molecular Formula |
C38H52Cl2N2O4 |
---|---|
Molecular Weight |
671.7 g/mol |
IUPAC Name |
bis(8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;dichloride |
InChI |
InChI=1S/C38H52N2O4.2ClH/c1-5-39(3)27-16-17-28(39)23-31(22-27)43-36(41)34-20-21-38(26-12-8-7-9-13-26,35-15-11-10-14-33(34)35)37(42)44-32-24-29-18-19-30(25-32)40(29,4)6-2;;/h7-15,27-32,34H,5-6,16-25H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
HPWIBMJBDHQVMC-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+]1(C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)[N+]7(C)CC)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.